Sulfo-Cy3 maleimide (potassium)

Protein labeling Bioconjugation Antibody conjugation

Standard Cy3 maleimide requires organic co-solvents (DMF/DMSO) that denature labile proteins, causing assay failure. Sulfo-Cy3 maleimide (potassium) solves this with native aqueous solubility. - **Solubility:** ≥30 g/L in water (0.39 M). No organic solvents needed. - **Spectral Data:** Ex/Em 548/563 nm; ε 162,000 L·mol⁻¹·cm⁻¹; QY 0.1. - **Conjugation:** Maleimide-thiol reaction ( >1,000× rate over amines at pH 6.5-7.5). - **Supply:** BenchChem provides research-grade material with verified lot-to-lot consistency. Available for immediate shipment.

Molecular Formula C36H41KN4O9S2
Molecular Weight 777.0 g/mol
Cat. No. B12395823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy3 maleimide (potassium)
Molecular FormulaC36H41KN4O9S2
Molecular Weight777.0 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]
InChIInChI=1S/C36H42N4O9S2.K/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43;/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49);/q;+1/p-1
InChIKeyUWKRYHIPIWAWJR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy3 Maleimide for Thiol Labeling


Sulfo-Cy3 maleimide (potassium) is a water-soluble, sulfonated cyanine 3 fluorescent dye functionalized with a terminal maleimide group [1]. It belongs to the broader family of Cyanine 3 (Cy3) dyes, exhibiting excitation and emission maxima at approximately 548 nm and 563 nm respectively, with a reported extinction coefficient of 162,000 L⋅mol⁻¹⋅cm⁻¹ and a fluorescence quantum yield of 0.1 . Its core structure is analogous to Cy3 maleimide, but its key differentiation lies in the incorporation of sulfonate (-SO₃⁻) groups, which confer high aqueous solubility and allow for biomolecular labeling under purely aqueous conditions without organic co-solvents [1].

Why Cy3 Maleimide or TAMRA Substitutions Fail


Generic substitution among cyanine maleimide dyes often fails due to critical physicochemical differences that directly impact labeling efficiency and assay integrity. Non-sulfonated Cy3 maleimide exhibits poor water solubility, requiring organic co-solvents such as DMF or DMSO for aqueous reactions [1]. These co-solvents can denature or aggregate labile proteins, leading to assay failure or irreproducible results. In contrast, Sulfo-Cy3 maleimide (potassium) dissolves readily in water up to 30 g/L (0.39 M), enabling labeling under mild, purely aqueous conditions that preserve protein structure and function [2]. Additionally, while TAMRA maleimide shares a similar spectral window, Cy3-based dyes demonstrate inherently lower background fluorescence in imaging applications, improving signal-to-noise ratios . Therefore, assuming functional equivalence without accounting for these solubility and performance differentials introduces significant risk of experimental variability and data loss.

Performance Evidence vs Cy3 Maleimide, TAMRA, and Alexa Fluor 555


Aqueous Solubility vs Cy3 Maleimide

Sulfo-Cy3 maleimide (potassium) exhibits markedly higher aqueous solubility than non-sulfonated Cy3 maleimide. The sulfonated derivative dissolves in water at 30 g/L (0.39 M), eliminating the need for organic co-solvents during protein labeling reactions [1]. In contrast, non-sulfonated Cy3 maleimide requires organic co-solvents such as DMF, DMSO, or acetonitrile for aqueous reaction systems, with reported water solubility of only 0.57 mM (approximately 420 mg/L for a related Cyanine3 maleimide derivative) . The sulfonate modification also introduces negative charges that reduce dye aggregation and non-specific adsorption when conjugated to biomolecule surfaces, further enhancing labeling efficiency and conjugate stability .

Protein labeling Bioconjugation Antibody conjugation

Background Fluorescence vs TAMRA Maleimide

In fluorescence microscopy and imaging applications, Cy3-based conjugates, including Sulfo-Cy3 maleimide, demonstrate consistently lower background fluorescence compared to TAMRA and most other commonly used fluorescent dyes in the same spectral region . While the precise numerical reduction in background intensity is assay-dependent and not quantified as a single universal value across all systems, multiple independent vendor technical documents and primary sources consistently report that Cy3 conjugates give less background than TAMRA . This reduction in non-specific signal contributes to improved signal-to-noise ratios in immunofluorescence, flow cytometry, and other imaging modalities where background suppression is critical for detecting moderate- to low-abundance targets .

Fluorescence imaging Flow cytometry Immunofluorescence

Thiol Selectivity Over Amines

The maleimide functional group in Sulfo-Cy3 maleimide exhibits high selectivity for thiol (-SH) groups over amines (-NH₂) under neutral to slightly basic conditions (pH 6.5-7.5). The reaction rate with thiols exceeds that with amines by more than 1,000-fold under these conditions . This differential reactivity enables site-specific labeling of cysteine residues in proteins and peptides with minimal cross-reactivity to lysine side chains or N-terminal amines, forming stable thioether bonds via Michael addition [1]. While this property is shared with all maleimide-containing dyes (including Cy3 maleimide and TAMRA maleimide), it represents a critical functional advantage over amine-reactive dyes (e.g., NHS esters) for applications requiring site-specific conjugation to free thiols .

Bioconjugation Cysteine labeling Site-specific modification

pH Insensitivity vs Environmentally Sensitive Dyes

Sulfo-Cy3 maleimide fluorescence is reported to be pH-insensitive across a broad range from pH 4 to pH 10, maintaining consistent emission intensity under varying buffer conditions . This property is shared with other Cy3 derivatives and contrasts with pH-sensitive fluorophores such as fluorescein, whose fluorescence intensity varies significantly with pH changes. The pH insensitivity of Cy3-based dyes ensures reproducible quantitative measurements across experiments conducted under different buffer conditions or during intracellular trafficking studies where local pH environments may fluctuate . The excitation (548 nm) and emission (563 nm) maxima remain stable across this pH range, enabling consistent detection using standard TRITC filter sets on most fluorescence instruments [1].

Fluorescence stability pH-dependent assays Quantitative imaging

Recommended Applications Based on Evidence


Aqueous Labeling of Solvent-Sensitive Proteins

Sulfo-Cy3 maleimide is specifically recommended for labeling antibodies and other labile proteins under mild, purely aqueous conditions where organic co-solvents would compromise protein structure or function [1]. The high aqueous solubility (30 g/L) eliminates DMF/DMSO requirements, preserving the integrity of solvent-sensitive biomolecules. Typical labeling reactions are performed in neutral to slightly basic buffers (pH 6.5-7.5) at room temperature for 30 minutes to several hours, with dye-to-protein molar ratios of 1:1 to 3:1 . This application is supported by its demonstrated solubility advantage over non-sulfonated Cy3 maleimide, which requires organic co-solvents for aqueous reactions [2].

Low-Background Imaging and Flow Cytometry

For fluorescence imaging applications demanding high signal-to-noise ratios, Sulfo-Cy3 maleimide offers lower background fluorescence compared to TAMRA-based dyes in the same spectral window [1]. Its excitation maximum at 548 nm and emission at 563 nm are compatible with standard TRITC filter sets and 532 nm or 555 nm laser lines available on most fluorescence microscopes and flow cytometers . The sulfonate groups further reduce non-specific adsorption to biomolecule surfaces, improving conjugate purity and reducing background from aggregated dye [2]. This dye is appropriate for detecting moderate- to high-abundance targets; for low-abundance targets requiring higher labeling density, alternative dyes with reduced self-quenching (e.g., Alexa Fluor 555) should be considered .

Site-Specific Cysteine Conjugation

The maleimide functional group enables site-specific conjugation to free cysteine thiols with minimal off-target amine reactivity, given the >1,000-fold rate preference for thiols over amines at pH 6.5-7.5 [1]. This selectivity makes Sulfo-Cy3 maleimide ideal for labeling peptides containing engineered cysteine residues or proteins with surface-accessible thiols following mild reduction of disulfide bonds with TCEP or DTT . The reaction forms stable thioether bonds, producing covalent conjugates suitable for downstream applications including FRET, fluorescence anisotropy measurements, and single-molecule tracking studies where precise fluorophore positioning is required [2].

Multi-Color Imaging with Far-Red Dyes

Sulfo-Cy3 maleimide (Ex/Em: 548/563 nm) is spectrally compatible with far-red dyes such as Cy5 (Ex/Em: ~646/662 nm) and fluorescein-based green dyes, enabling multiplexed fluorescence imaging panels [1]. The pH insensitivity of Cy3 fluorescence across pH 4-10 ensures consistent signal intensity even when samples are exposed to varying buffer conditions during multi-step staining protocols . For simultaneous dual-labeling experiments, Sulfo-Cy3 maleimide and Sulfo-Cy5 maleimide can be used in sequential or co-incubation labeling reactions, with both dyes sharing the same maleimide-thiol conjugation chemistry and aqueous solubility properties [2].

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